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Efficacy of Neratinib in Key Subgroups

The table below summarizes the quantitative efficacy data from the primary clinical trials discussed in the

search results.

Cancer Type /
Subgroup

Trial / Study Treatment Regimen
Key Efficacy
Endpoints

Outcome in
Subgroup

HER2+ mBC
(Asian) [1]

NALA

(Phase III)

Neratinib +

Capecitabine (N+C)

Median OS 23.8 months

Median PFS 7.0 months

Duration of
Response

11.1 months

Time to CNS
Intervention*

27.9% cumulative
incidence

HER2+ mBC
(Asian) [1]

NALA
(Phase III)

Lapatinib +
Capecitabine (L+C)

Median OS 18.7 months
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Cancer Type /
Subgroup

Trial / Study Treatment Regimen
Key Efficacy
Endpoints

Outcome in
Subgroup

Median PFS 5.4 months

Duration of
Response

4.2 months

Time to CNS
Intervention*

33.8% cumulative
incidence

EGFR Exon 18-
mut NSCLC [2]

SUMMIT
(Phase II)

Neratinib
(monotherapy)

Objective Response
Rate (ORR)

32.3% (10/31 pts)

Median PFS 5.75 months

ORR in G719X

mutations

6 of 25 pts had PR

>10 months

*Cumulative incidence of intervention for symptomatic CNS disease at 12 months.

Detailed Experimental Protocols

For researchers to critically evaluate these findings, here are the methodologies from the key trials.

NALA Trial (Phase III) - Subgroup Analysis on Asian Population
[1]

Objective: To compare the efficacy and safety of N+C versus L+C in HER2-positive metastatic breast

cancer patients, with a descriptive analysis of the Asian subgroup.
Patient Population: 202 Asian patients with centrally assessed HER2-positive metastatic breast

cancer who had received two or more prior HER2-directed regimens. Patients with stable,
asymptomatic brain metastases were eligible.

Study Design:
Randomization: Patients were randomized 1:1 to receive either N+C or L+C.
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Stratification Factors: Included number of prior HER2 regimens, geographic region (including

"Rest of world"), hormone receptor status, and disease location (visceral vs. non-visceral).
Treatment Regimens:

N+C Group: Neratinib (240 mg once daily) + Capecitabine (750 mg/m² twice daily on
days 1-14 of a 21-day cycle). Mandatory loperamide prophylaxis was used.

L+C Group: Lapatinib (1250 mg once daily) + Capecitabine (1000 mg/m² twice daily on
days 1-14 of a 21-day cycle).

Endpoints Assessment:
Co-primary Endpoints: Progression-free survival (PFS) and overall survival (OS), both

centrally assessed.
Key Secondary Endpoints: Time to intervention for CNS disease, objective response rate

(ORR), duration of response (DoR), and safety.
Tumor Assessments: Conducted per RECIST v1.1 by blinded independent central review,

performed prior to randomization and at 6-week intervals.

SUMMIT Trial (Phase II) - EGFR Exon 18-Mutant NSCLC Cohort
[2]

Objective: To report the efficacy and safety of neratinib in patients with EGFR exon 18-mutant non-

small cell lung cancer (NSCLC).
Patient Population: 31 patients with EGFR exon 18-mutant NSCLC (24 had received prior EGFR

TKI therapy).
Study Design:

Treatment: Neratinib 240 mg administered orally once daily.
Supportive Care: Mandatory diarrhea prophylaxis with loperamide.

Endpoints Assessment:
Primary Endpoint: Objective response rate at 8 weeks (ORR8).

Other Endpoints: Overall ORR, progression-free survival (PFS), and duration of response.

Neratinib Clinical Development Pathway

The following diagram illustrates the clinical trial context and key findings for the neratinib studies

discussed.
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Neratinib Clinical Development

NALA Trial (Phase III)
HER2+ Metastatic Breast Cancer

SUMMIT Trial (Phase II)
EGFR-mutant Solid Tumors

Asian Subgroup Analysis
(n=202)

NSCLC Cohort
EGFR Exon 18 Mutant

(n=31)

Primary Findings:
• Improved median OS vs L+C
• Reduced CNS intervention

Primary Findings:
• ORR: 32.3%

• Median PFS: 5.75 mo

Click to download full resolution via product page

Interpretation and Research Implications

The available data, while limited in scope for broad subgroup analysis, highlights several key points:

Promising Activity in Specific Genotypes: The efficacy of neratinib in EGFR exon 18-mutant
NSCLC, including in patients pretreated with other TKIs like osimertinib, suggests a potential

therapeutic niche for these uncommon mutations [2].
Systemic and Intracranial Benefit: In the Asian subgroup of the NALA trial, the combination of N+C

not only showed improved systemic outcomes (OS, PFS) but also a lower cumulative incidence of
intervention for CNS disease compared to L+C. This underscores the potential dual benefit of this

regimen in a population with a known propensity for CNS metastases [1].
Critical Role of Toxicity Management: Diarrhea is a class-effect of TKIs and the primary tolerability

challenge with neratinib. The successful management of diarrhea in these trials through mandatory
loperamide prophylaxis or dose escalation was crucial for maintaining treatment intensity and

achieving the reported efficacy [2] [3].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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